molecular formula C21H16N4O5S B2533553 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide CAS No. 1105238-40-1

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B2533553
CAS No.: 1105238-40-1
M. Wt: 436.44
InChI Key: WNKLGOWKHXLFTC-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide is a synthetic small molecule featuring a 3,4-dihydroquinazolin-4-one core. The quinazolinone scaffold is substituted at position 2 with a methyl group, position 3 with a phenyl group, and position 6 with a 2-nitrobenzenesulfonamide moiety.

Properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-14-22-18-12-11-15(13-17(18)21(26)24(14)16-7-3-2-4-8-16)23-31(29,30)20-10-6-5-9-19(20)25(27)28/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKLGOWKHXLFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the phenyl group and the nitrobenzene sulfonamide moiety. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Structural Formula

N 2 methyl 4 oxo 3 phenyl 3 4 dihydroquinazolin 6 yl 2 nitrobenzene 1 sulfonamide\text{N 2 methyl 4 oxo 3 phenyl 3 4 dihydroquinazolin 6 yl 2 nitrobenzene 1 sulfonamide}

Biological Targets

The compound interacts with several biological targets, primarily through inhibition of specific enzymes and receptors. Notably:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have demonstrated COX-2 inhibitory activity, which is crucial for anti-inflammatory effects .
  • Tyrosine Kinase Inhibition : Quinazolinone derivatives are known to inhibit tyrosine kinases, impacting cancer cell survival and proliferation.

Biochemical Pathways

The inhibition of COX enzymes affects the synthesis of prostaglandins, leading to reduced inflammation and pain. Additionally, targeting tyrosine kinases may disrupt signaling pathways involved in tumor growth and metastasis.

Anticancer Activity

Research indicates that N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide exhibits significant anticancer properties. For example:

Cell Line IC50 (µM) Mechanism of Action
A5495.2Apoptosis induction via caspase activation
MCF77.8Inhibition of cell proliferation

This data suggests that the compound can effectively induce apoptosis in lung and breast cancer cells.

Anti-inflammatory Activity

The compound's potential as a COX inhibitor positions it as a candidate for treating inflammatory diseases. A study showed that related compounds exhibited up to 47.1% COX-2 inhibition at specific concentrations .

Study on Anticancer Properties

A detailed investigation into the cytotoxic effects of this compound revealed its efficacy against various cancer cell lines. The study utilized assays to evaluate cell viability and mechanisms leading to apoptosis.

COX Inhibition Study

In another study focusing on COX inhibition, derivatives similar to this compound were synthesized and tested for their anti-inflammatory properties. The results indicated that specific structural modifications could enhance COX inhibitory activity, providing insights into the design of more effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of quinazolinone-sulfonamide derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents Target/Activity Key Differences
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide (Target) 3,4-Dihydroquinazolin-4-one - 2-methyl
- 3-phenyl
- 6-(2-nitrobenzenesulfonamide)
Not explicitly stated (hypothetical kinase/receptor modulation) Baseline for comparison; nitro group may enhance electron withdrawal.
Claturafenib (N-{2-chloro-3-[(5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-4-fluorophenyl}-3-fluoroazetidine-1-sulfonamide) 3,4-Dihydroquinazolin-4-one - 2-chloro, 4-fluoro phenyl
- 6-(fluoroazetidine-sulfonamide)
- Halogenated
BRAF inhibitor (antineoplastic) Halogen substituents (Cl, F) enhance bioavailability and target binding; azetidine improves solubility.
Sodium 3-(4-((4-((6-((4-chloro-6-(4-nitrophenylamino)-1,3,5-triazin-2-yl)-(methyl)amino)-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl)phenoxy)(imino)methyl)phenyl)-4-oxo-2-phenyl-3,4-dihydroquinazoline-6-sulfonate 3,4-Dihydroquinazolin-4-one - Triazine-naphthalene sulfonate
- Azo group
Likely dye or diagnostic agent Complex azo-triazine-sulfonate structure suggests non-pharmaceutical applications.
N-benzyl-N-(2-ethyl-4-oxo-3-{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)thiophene-2-carboxamide 3,4-Dihydroquinazolin-4-one - Tetrazole biphenyl
- Thiophene carboxamide
Angiotensin/endothelin receptor antagonist Tetrazole mimics carboxylate for receptor binding; thiophene enhances lipophilicity.

Key Findings

Electron-Withdrawing vs. Halogenated Substituents: The target compound’s 2-nitrobenzenesulfonamide group provides strong electron withdrawal, which may improve stability but reduce solubility compared to halogenated analogs like claturafenib. Halogens (Cl, F) in claturafenib enhance membrane permeability and target affinity .

Biological Target Specificity: Claturafenib’s azetidine-sulfonamide and halogenated aryl groups are critical for BRAF kinase inhibition, a mechanism absent in the target compound. The nitro group may instead favor interactions with nitroreductase enzymes or other redox-sensitive targets .

Crystallinity and Formulation :

  • Patent data () highlights the importance of crystalline forms for stability in analogs like claturafenib. The nitro group in the target compound may hinder crystallization due to steric and electronic effects, necessitating formulation optimization .

Therapeutic Potential: While claturafenib is validated in oncology, the target compound’s nitro-sulfonamide motif may limit its drug candidacy but could find utility in chemical biology (e.g., probe molecules) or as a precursor for nitroreduction-based prodrugs .

Biological Activity

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide is a synthetic organic compound belonging to the quinazolinone family. This compound has garnered attention due to its diverse biological activities, particularly its potential as a COX-2 inhibitor and its implications in anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O4SC_{17}H_{16}N_{4}O_{4}S with a molecular weight of approximately 372.40 g/mol. The structure features a quinazolinone core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC17H16N4O4SC_{17}H_{16}N_{4}O_{4}S
Molecular Weight372.40 g/mol
Functional GroupsNitro, Sulfonamide

1. COX-2 Inhibitory Activity

Research indicates that compounds within the quinazolinone class, including this compound, exhibit significant COX-2 inhibitory activity. A study reported that derivatives of quinazolinones with para-sulfonamide groups showed enhanced selectivity and potency against COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.

Case Study:
In a screening assay, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, suggesting that structural modifications can influence biological activity significantly .

2. Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that quinazolinone derivatives can inhibit the proliferation of human cancer cells, indicating potential applications in oncology.

Research Findings:
A recent study tested several derivatives against breast cancer (MCF7), colon cancer (HCT116), and lung cancer (A549) cell lines. The results indicated that certain modifications to the quinazolinone structure enhanced cytotoxicity, with IC50 values ranging from 10 to 30 μM across different cell lines .

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with specific enzyme targets:

  • COX Enzymes : The compound's structure allows it to fit into the active site of COX enzymes, particularly COX-2, inhibiting their activity and reducing prostaglandin synthesis.
  • Cell Cycle Regulation : Some studies suggest that quinazolinones may induce cell cycle arrest in cancer cells by modulating pathways involved in cell proliferation and survival.

Q & A

Q. What are the key steps and reagents required for synthesizing N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide?

The synthesis typically involves nucleophilic substitution and cyclization reactions. A common approach includes:

  • Step 1: Condensation of 2-nitrobenzenesulfonyl chloride with a 3-phenyl-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
  • Step 2: Cyclization of intermediates using dehydrating agents (e.g., POCl₃) or acid catalysis to stabilize the quinazolinone ring .
  • Critical Reagents: Sodium hydroxide, triethylamine, and anhydrous solvents (DMF or DCM) are essential for maintaining reaction efficiency and purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and formula.
  • ¹H/¹³C NMR: Verify substituent positions and absence of unreacted intermediates (e.g., check for sulfonamide proton signals at δ 10-12 ppm) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing using SHELX programs (e.g., SHELXL for refinement) .

Q. What spectroscopic methods are suitable for studying its fluorescence or electronic properties?

  • UV-Vis Spectroscopy: Identify π→π* transitions in the nitrobenzene and quinazolinone moieties (λmax ~300–400 nm).
  • Fluorescence Spectrometry: Measure emission spectra in polar aprotic solvents (e.g., DMSO) to assess quantum yield .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

  • Refinement Strategy: Use SHELXL’s restraints for anisotropic displacement parameters and apply Hirshfeld surface analysis to evaluate intermolecular interactions .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements or twinning .
  • Example: If C–N bond lengths in the sulfonamide group deviate >0.02 Å from expected values, re-examine thermal motion models or consider disorder modeling .

Q. What experimental design optimizes reaction yields while minimizing byproducts in sulfonamide coupling?

  • DoE Approach: Vary parameters (temperature, solvent polarity, base strength) systematically. For instance:
  • Higher yields (>80%) are achieved in DMF at 60°C with triethylamine vs. room-temperature reactions in DCM (yields ~50–60%) .
    • Byproduct Mitigation: Use scavengers (e.g., molecular sieves) to absorb excess sulfonyl chloride or employ gradient HPLC for purification .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in substitution or redox reactions?

  • Electrophilic Reactivity: The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution at meta positions.
  • Redox Behavior: The nitro group can be reduced to an amine using Pd/C and H₂, altering pharmacological activity. Monitor via cyclic voltammetry (E₀ ~ -0.5 V vs. Ag/AgCl) .

Q. What strategies address low solubility in aqueous media for biological assays?

  • Co-solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the quinazolinone’s 4-oxo position .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data (e.g., IC₅₀ variability) across different assays?

  • Assay-Specific Factors:
  • Protein Binding: Pre-incubate the compound with serum albumin to assess non-specific binding effects.
  • Redox Interference: Confirm that the nitro group does not interact with assay reagents (e.g., MTT) via control experiments .
    • Statistical Validation: Apply Grubbs’ test to identify outliers and repeat assays under standardized conditions (pH 7.4, 37°C) .

Methodological Tables

Table 1: Key Crystallographic Parameters (Example)

ParameterValueSource
Space GroupP2₁/c
Bond Length (C–S)1.76 Å ± 0.02
R-factor<0.05

Table 2: Solubility Optimization Results

Solvent SystemSolubility (mg/mL)Reference
DMSO:H₂O (5:95)0.8
PEG-400:Phosphate Buffer1.2

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